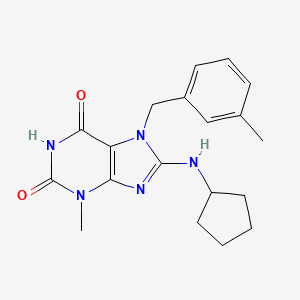

8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(Cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by substitutions at the 3-, 7-, and 8-positions. The 3-methyl group and 7-(3-methylbenzyl) substituent are common in xanthine-based pharmaceuticals, while the 8-cyclopentylamino group distinguishes it from classical analogs like theophylline or caffeine. This structural modification is hypothesized to enhance selectivity for biological targets, such as enzymes or receptors, by introducing steric bulk and lipophilicity.

Properties

IUPAC Name |

8-(cyclopentylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-12-6-5-7-13(10-12)11-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-8-3-4-9-14/h5-7,10,14H,3-4,8-9,11H2,1-2H3,(H,20,21)(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVKNNHLZCSINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCC4)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is generally synthesized through a multi-step reaction process:

Step 1: : Initiation involves the formation of the purine core through a cyclization reaction.

Step 2: : Amination reaction introduces the cyclopentylamino group.

Step 3: : Introduction of the methyl groups at the 3 and 7 positions follows via alkylation.

Step 4: : Finally, the 3-methylbenzyl group is attached through nucleophilic substitution.

Industrial Production Methods

Industrial production mirrors lab synthesis but on a larger scale:

Bulk Reactors: : Employing continuous flow reactors to maintain reaction consistency and efficiency.

Optimized Conditions: : Temperature and pressure conditions are meticulously controlled to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo mild oxidation, affecting primarily the cyclopentylamino group.

Reduction: : Selective reduction reactions often target the purine core.

Substitution: : The 3-methylbenzyl group allows for various substitution reactions, offering new derivatives.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, in the presence of a catalyst like manganese dioxide.

Reduction: : Sodium borohydride or catalytic hydrogenation.

Substitution: : Halogenated reagents under UV light or heat.

Major Products Formed

Oxidation: : Primarily, hydroxylated derivatives.

Reduction: : Simplified purine analogues.

Substitution: : Diverse derivatives with substituted benzyl groups.

Scientific Research Applications

This compound's versatility finds it playing roles in multiple domains:

Chemistry: : Used as a precursor for synthesizing new, functionally diverse molecules.

Biology: : Studies have explored its role in enzyme inhibition and receptor interaction.

Medicine: : Investigated for its potential as an antiviral or anticancer agent.

Industry: : Utilized in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism

It primarily interacts with molecular targets through:

Enzyme Inhibition: : Binding to active sites of specific enzymes, inhibiting their function.

Receptor Modulation: : Interacting with cell surface receptors, altering cellular responses.

Molecular Targets and Pathways

Kinases: : Often targets kinases, disrupting signaling pathways in cells.

G-protein Coupled Receptors (GPCRs): : Modulates receptor function, impacting numerous physiological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 8-Substituted Purine-2,6-diones

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Hydrophilicity/Lipophilicity: The 8-cyclopentylamino group in the target compound introduces significant lipophilicity compared to hydrophilic groups like 2-hydroxyethylamino () or polar pyridinyloxy (). This may enhance membrane permeability but reduce aqueous solubility . In contrast, the chloro substituent () serves as a synthetic handle for further derivatization rather than directly influencing bioactivity .

Biological Target Specificity: Piperazinyl and piperidinyl derivatives (e.g., and ) are frequently used in kinase or dehydrogenase inhibitors due to their ability to form hydrogen bonds with catalytic residues . The imidazolylpropylamino group in ZINC06444857 () enables interactions with Tyr104 and Tyr352 in Eg5 ATPase, critical for its anticancer activity .

Therapeutic Potential: Pyridinyloxy substitutions () demonstrate how minor structural changes can abolish undesired CNS effects while retaining therapeutic efficacy (e.g., analgesia) . Linagliptin () highlights the importance of 8-substituent stereochemistry, where the (R)-configuration of the 3-aminopiperidinyl group is essential for DPP-4 inhibition .

Physicochemical and Spectral Data

Table 2: Analytical Data for Selected Analogs

Biological Activity

8-(Cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered attention for its potential biological activities. This compound is part of a larger class of purines that exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 336.43 g/mol. The structure features a purine core modified with cyclopentyl and methylbenzyl groups, which may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Like many purine derivatives, it may inhibit enzymes involved in nucleotide metabolism or signaling pathways. For instance, compounds in this class have shown to inhibit adenosine receptors, which play a role in various physiological processes including inflammation and immune response .

- Antioxidant Properties : Some studies suggest that purine derivatives possess antioxidant properties that can mitigate oxidative stress in cells, thereby providing neuroprotective effects .

- Cell Proliferation and Apoptosis : There is evidence that these compounds can influence cell cycle regulation and apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar purine derivatives:

- Study on Anti-Inflammatory Effects : A study demonstrated that certain purine derivatives can significantly reduce inflammatory markers in vitro and in vivo models by inhibiting specific cytokines .

- Neuroprotective Effects : Research has shown that some purines can protect neuronal cells from apoptosis induced by oxidative stress. In particular, compounds with similar structures have been found to enhance cell survival rates under stress conditions .

- Cancer Cell Studies : In vitro studies on cancer cell lines have indicated that these compounds can induce apoptosis and inhibit proliferation by modulating key signaling pathways such as the PI3K/Akt pathway .

Comparison of Biological Activities

| Compound Name | Molecular Formula | Inhibition (% at 100 µM) | Mechanism |

|---|---|---|---|

| This compound | C19H24N4O2 | TBD | Adenosine receptor inhibition |

| Similar Purine Derivative A | C20H25N5O2 | 75% | Antioxidant |

| Similar Purine Derivative B | C18H22N4O2 | 60% | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and how can reaction yields be improved?

- Methodological Answer : Utilize reaction informer libraries (e.g., Aryl Halide Chemistry Informer Libraries) to screen diverse reaction conditions and substrates. For example, substituent variations at the 7- and 8-positions (e.g., bromo, hydroxyalkyl, or allyl groups) can influence reaction efficiency . Optimize solvent systems (polar aprotic solvents like DMF) and catalysts (e.g., palladium-based catalysts for cross-coupling reactions) based on analogous purine-dione derivatives . Monitor intermediates via HPLC or LC-MS to identify bottlenecks in multi-step syntheses .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

- Methodological Answer : Employ X-ray crystallography to resolve the 3D structure, as demonstrated for similar purine-dione derivatives (e.g., 8-(2-hydroxyphenyl)-1,3-dimethyl analogs) . Validate NMR assignments (e.g., 1H/13C NMR) by comparing chemical shifts with structurally related compounds, such as 7-(3-methylbutyl)-8-(chloromethyl) derivatives . Computational methods (DFT calculations) can predict electronic properties like HOMO-LUMO gaps, aiding in functional group analysis .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to quantify impurities. For stability studies, store samples under inert atmospheres (N2/Ar) at 2–8°C to prevent degradation, as suggested for thermally sensitive purine-diones . Accelerated stability testing (40°C/75% RH) over 4–6 weeks can identify degradation pathways (e.g., hydrolysis of the cyclopentylamino group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data caused by substituent variations in purine-dione analogs?

- Methodological Answer : Perform systematic SAR studies by synthesizing derivatives with controlled modifications (e.g., replacing the 3-methylbenzyl group with halogenated or hydroxylated benzyl groups) . Use in vitro assays (e.g., enzyme inhibition or cell viability) to correlate structural changes with activity. For example, bromo-substituted analogs (e.g., 8-bromo-7-butynyl derivatives) show altered binding affinities due to steric and electronic effects . Statistical tools like PCA can disentangle confounding variables in bioactivity datasets .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

- Methodological Answer : Follow long-term environmental impact frameworks, such as those in Project INCHEMBIOL, to assess abiotic/biotic degradation and bioaccumulation . Use soil/water microcosms under controlled conditions (pH, temperature) to measure half-lives. LC-MS/MS can detect transformation products (e.g., demethylated or oxidized metabolites). Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition) quantify ecological risks .

Q. How do crystallographic data inform structure-activity relationships for purine-dione derivatives?

- Methodological Answer : Compare crystal packing and hydrogen-bonding networks of analogs (e.g., 8-(2-hydroxyphenyl)-1,3-dimethyl derivatives) to identify conserved motifs that stabilize target interactions . For instance, intramolecular H-bonds between the purine-dione core and cyclopentylamino group may enhance solubility or membrane permeability . Molecular docking studies using resolved crystal structures (e.g., PDB ligands like 6Z8) can predict binding modes to biological targets .

Q. What strategies mitigate instability in aqueous or oxidative conditions during in vivo studies?

- Methodological Answer : Formulate the compound as a prodrug (e.g., ester or carbonate derivatives) to enhance stability in physiological pH. Use antioxidants (e.g., ascorbic acid) in buffer systems to prevent oxidation of the 3-methylbenzyl group . For in vivo pharmacokinetics, employ randomized block designs with split-split plots to account for variability in metabolic clearance across biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.